Ficonalkib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Propriétés

Numéro CAS |

2233574-95-1 |

|---|---|

Formule moléculaire |

C29H39N7O3S |

Poids moléculaire |

565.7 g/mol |

Nom IUPAC |

2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C29H39N7O3S/c1-19(2)40(37,38)26-9-7-6-8-24(26)31-28-22-12-15-30-27(22)33-29(34-28)32-23-11-10-21(18-25(23)39-5)36-16-13-20(14-17-36)35(3)4/h6-11,18-20H,12-17H2,1-5H3,(H3,30,31,32,33,34) |

Clé InChI |

LDTJJGGYLQQRSP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N(C)C)OC |

Origine du produit |

United States |

Foundational & Exploratory

Ficonalkib (SY-3505): A Technical Guide on the Mechanism of Action in ALK-Positive Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) driven by anaplastic lymphoma kinase (ALK) gene rearrangements represents a distinct molecular subtype affecting approximately 3-5% of NSCLC patients, particularly younger individuals with a history of light or no smoking.[1] While ALK tyrosine kinase inhibitors (TKIs) have revolutionized treatment, acquired resistance inevitably leads to disease progression.[2][3] this compound (SY-3505) is a potent, central nervous system (CNS)-penetrant, third-generation ALK-TKI specifically designed to address the challenges of resistance to previous-generation inhibitors.[4][5] This document provides an in-depth technical overview of this compound's mechanism of action, summarizing its effects on core signaling pathways and presenting key clinical efficacy and safety data. It also outlines standard experimental protocols relevant to its preclinical evaluation.

Core Mechanism of Action: Targeting the ALK Kinase Domain

The primary oncogenic driver in ALK-positive NSCLC is a fusion protein, most commonly EML4-ALK, which results in constitutive, ligand-independent activation of the ALK kinase domain.[6] This aberrant activity drives downstream signaling pathways that promote cell proliferation and survival.[7]

This compound exerts its therapeutic effect by functioning as a highly selective, ATP-competitive inhibitor of the ALK tyrosine kinase. It binds to the ATP-binding pocket of the ALK kinase domain, preventing the autophosphorylation and subsequent activation of the receptor. This blockade is the critical initiating step in its anti-tumor activity. In vitro assays have demonstrated that this compound is effective against a spectrum of ALK mutations known to confer resistance to first and second-generation TKIs.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical consequences of resistance to ALK inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 4. This compound: a new contender in ALK-positive non-small cell lung cancer treatment - Britton - AME Clinical Trials Review [actr.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Preclinical Anticancer Efficacy of Ficonalkib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a potent and selective third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating significant promise in preclinical studies for the treatment of cancers harboring ALK genetic alterations, particularly non-small cell lung cancer (NSCLC). Its development has been driven by the need to overcome resistance to first and second-generation ALK inhibitors. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer effects of this compound, with a focus on its mechanism of action, in vitro potency, and methodologies for its preclinical evaluation.

Mechanism of Action

This compound exerts its anticancer effects primarily through the targeted inhibition of ALK, a receptor tyrosine kinase.[1] In certain cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[2] this compound binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Furthermore, this compound has been designed to be a brain-penetrant inhibitor, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC patients.[3][4] Preclinical evidence also suggests that this compound is effective against a wide range of ALK mutations that confer resistance to earlier-generation ALK inhibitors.[5][6]

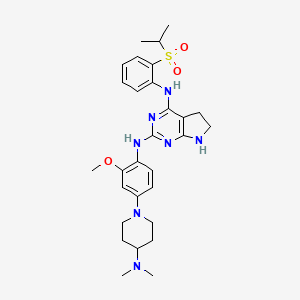

Below is a diagram illustrating the targeted inhibition of the ALK signaling pathway by this compound.

References

- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 2. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (SY-3505) | ALK inhibitor | Probechem Biochemicals [probechem.com]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

Ficonalkib: A Novel Kinase Inhibitor with Therapeutic Potential in Autoimmune Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ficonalkib is an investigational third-generation, orally bioavailable tyrosine kinase inhibitor that has demonstrated potent and selective inhibition of both Anaplastic Lymphoma Kinase (ALK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] While its primary development has focused on oncology, particularly in the context of ALK-positive non-small cell lung cancer, its mechanism of action holds significant promise for the treatment of a range of autoimmune and inflammatory disorders.[1] This technical guide provides a comprehensive overview of the scientific rationale, preclinical data (represented illustratively due to the limited public availability of this compound-specific autoimmune preclinical results), and experimental methodologies for investigating the role of this compound in autoimmune diseases.

Introduction to this compound and its Mechanism of Action

This compound (also known as SY-3505) is a small molecule inhibitor designed to target specific molecular pathways involved in cell growth, proliferation, and survival.[1][3][4] Initially characterized as a potent ALK inhibitor, this compound also exerts significant inhibitory effects on the PI3K/AKT/mTOR pathway.[1] This dual inhibitory capacity is of particular interest in the context of autoimmune diseases, where both aberrant cell signaling and immune cell dysregulation are key pathological features.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes in immune cells, including their activation, differentiation, proliferation, and survival. Dysregulation of this pathway is a hallmark of many autoimmune diseases, contributing to the breakdown of self-tolerance and the chronic inflammation that damages tissues. By targeting key nodes within this pathway, this compound has the potential to restore immune homeostasis and ameliorate disease pathology.

The PI3K/AKT/mTOR Signaling Pathway in Autoimmunity

The PI3K/AKT/mTOR pathway is integral to the function of both the innate and adaptive immune systems. In lymphocytes, this pathway is activated downstream of various receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR), as well as cytokine and chemokine receptors.

Key Roles in Immune Cells:

-

T-Cell Regulation: In T-cells, the PI3K pathway influences their differentiation into various effector and regulatory subsets. For instance, high levels of PI3K signaling can promote the differentiation of effector T-cells while antagonizing the development of regulatory T-cells (Tregs), which are crucial for maintaining self-tolerance.

-

B-Cell Function: In B-cells, PI3K signaling is essential for their development, activation, and differentiation into antibody-producing plasma cells. Aberrant PI3K activity can lead to the production of autoantibodies, a key feature of many autoimmune diseases like systemic lupus erythematosus (SLE).

-

Innate Immune Cells: The PI3K/mTOR pathway also governs the function of innate immune cells such as macrophages and dendritic cells, influencing their production of inflammatory cytokines and their ability to present antigens to T-cells.

Given the central role of this pathway in immune regulation, selective inhibitors like this compound are attractive therapeutic candidates for a wide range of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.

Quantitative Data (Illustrative)

Due to the limited availability of public preclinical data for this compound in autoimmune disease models, the following tables present illustrative data that are representative of what might be expected from a potent and selective PI3K inhibitor in this context.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Target Pathway Component | IC50 (nM) | Assay Type |

| Jurkat (Human T-lymphocyte) | p-AKT (Ser473) | 15 | In-Cell Western |

| Ramos (Human B-lymphocyte) | p-S6K (Thr389) | 25 | ELISA |

| THP-1 (Human monocyte) | IL-6 production | 50 | ELISA |

| Primary Human T-cells | Proliferation (anti-CD3/CD28) | 30 | BrdU incorporation |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Paw Swelling (mm, mean ± SEM) | Arthritis Score (mean ± SEM) | Anti-CII IgG (µg/mL, mean ± SEM) |

| Vehicle | - | 4.2 ± 0.3 | 10.5 ± 1.2 | 150 ± 20 |

| This compound | 10 | 2.8 ± 0.2 | 6.1 ± 0.8 | 95 ± 15 |

| This compound | 30 | 1.9 ± 0.1 | 3.2 ± 0.5 | 60 ± 10 |

| Methotrexate | 1 | 2.1 ± 0.2 | 4.5 ± 0.6 | 75 ± 12 |

Table 3: Effect of this compound on Disease Parameters in an MRL/lpr Mouse Model of Lupus

| Treatment Group | Dose (mg/kg, p.o., QD) | Proteinuria (mg/dL, mean ± SEM) | Anti-dsDNA IgG (U/mL, mean ± SEM) | Glomerular IgG Deposition (IF Score, mean ± SEM) |

| Vehicle | - | 350 ± 40 | 8500 ± 1200 | 3.5 ± 0.4 |

| This compound | 10 | 210 ± 30 | 5200 ± 800 | 2.1 ± 0.3 |

| This compound | 30 | 120 ± 20 | 2800 ± 500 | 1.2 ± 0.2 |

| Cyclophosphamide | 20 | 150 ± 25 | 3500 ± 600 | 1.5 ± 0.3 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase in the PI3K/AKT/mTOR pathway.

Methodology:

-

Reagents and Materials: Recombinant human PI3K enzyme, substrate (e.g., PIP2), ATP, this compound (in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Prepare a serial dilution of this compound in kinase assay buffer. b. In a 384-well plate, add the recombinant kinase and the kinase substrate. c. Add the diluted this compound or vehicle (DMSO) to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of primary human T-cells.

Methodology:

-

Reagents and Materials: Primary human peripheral blood mononuclear cells (PBMCs), RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies), RPMI-1640 medium, fetal bovine serum (FBS), anti-CD3 and anti-CD28 antibodies, this compound, BrdU Cell Proliferation ELISA Kit (Roche).

-

Procedure: a. Isolate primary human T-cells from PBMCs using negative selection. b. Plate the purified T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. c. Add serial dilutions of this compound or vehicle to the wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. e. Add BrdU labeling solution to each well and incubate for an additional 24 hours. f. Measure BrdU incorporation using the ELISA kit as per the manufacturer's protocol.

-

Data Analysis: The absorbance is measured at 450 nm, and the percentage of proliferation inhibition is calculated relative to the vehicle control. The IC50 is determined from the dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animals: DBA/1J mice (male, 8-10 weeks old).

-

Induction of Arthritis: a. On day 0, immunize mice with an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. b. On day 21, administer a booster immunization with CII in Incomplete Freund's Adjuvant (IFA).

-

Treatment: a. Begin oral administration of this compound (e.g., 10 and 30 mg/kg) or vehicle daily from the day of booster immunization until the end of the study. b. A positive control group (e.g., methotrexate) should be included.

-

Assessment of Arthritis: a. Monitor mice for the onset and severity of arthritis, scoring each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). b. Measure paw thickness using a digital caliper every 2-3 days.

-

Terminal Analysis: a. At the end of the study (e.g., day 42), collect blood for the measurement of anti-CII antibodies by ELISA. b. Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the treatment groups with the vehicle control.

Visualizations

Caption: this compound inhibits PI3K, blocking downstream signaling.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound's dual inhibition of ALK and the PI3K/AKT/mTOR pathway positions it as a promising therapeutic candidate for autoimmune diseases. Its ability to modulate the signaling cascades that drive immune cell activation and proliferation provides a strong rationale for its investigation in this context. The illustrative data and detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other similar kinase inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in providing a novel, targeted treatment option for patients suffering from a range of debilitating autoimmune and inflammatory conditions.

References

Ficonalkib: An In-Depth Analysis of its Pro-Apoptotic Effects in Cancer Cell Lines

For Immediate Release

This technical whitepaper provides a comprehensive overview of the existing research on Ficonalkib (SY-3505), a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), with a specific focus on its impact on apoptotic pathways in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Introduction

This compound is a potent and highly selective ALK inhibitor that has demonstrated promising clinical efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), particularly in those who have developed resistance to second-generation ALK TKIs.[1][2] While clinical data has robustly established its therapeutic potential, a detailed understanding of its underlying molecular mechanisms, specifically its ability to induce programmed cell death (apoptosis), is crucial for optimizing its clinical application and exploring potential combination therapies. Preclinical in vitro assays have indicated that this compound is active against a range of ALK mutations that emerge following treatment with first- and second-generation inhibitors.[2][3] This whitepaper synthesizes the currently available, albeit limited, public information regarding the pro-apoptotic effects of this compound in cancer cell lines.

Mechanism of Action: ALK Inhibition and Apoptosis Induction

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, drives oncogenesis by promoting cell proliferation and survival.[4] ALK activation triggers several downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and MAPK pathways, all of which play critical roles in suppressing apoptosis and promoting cell growth.[4]

ALK inhibitors, including this compound, function by binding to the ATP-binding site of the ALK protein, thereby preventing its phosphorylation and subsequent activation. This inhibition of ALK signaling is hypothesized to lead to the deactivation of pro-survival pathways and the activation of apoptotic cascades, ultimately resulting in cancer cell death.[4] While the direct downstream apoptotic signaling cascade initiated by this compound has not been detailed in publicly available literature, the general mechanism for ALK inhibitors involves the induction of the intrinsic apoptotic pathway.

Experimental Protocols for Apoptosis Assessment

While specific experimental protocols for this compound are not available in the public domain, this section outlines standard methodologies commonly employed to assess apoptosis in cancer cell lines, which would be applicable to the study of this compound.

Cell Viability and IC50 Determination

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product.

-

Procedure:

-

Seed cancer cell lines (e.g., ALK-positive NSCLC cell lines) in 96-well plates.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the half-maximal inhibitory concentration (IC50) value, representing the concentration of this compound required to inhibit cell growth by 50%.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

-

Assay: Flow cytometry-based detection of phosphatidylserine externalization.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound at predetermined concentrations and time points.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorescently conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

-

Caspase Activity Assays

-

Assay: Colorimetric or fluorometric assays for caspase-3, -8, and -9 activity.

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which in turn cleave cellular substrates to execute the apoptotic program. These assays use specific peptide substrates conjugated to a chromophore or fluorophore, which are cleaved by the active caspases, leading to a measurable signal.

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells to release cellular contents.

-

Add the caspase-specific substrate to the cell lysate.

-

Incubate to allow for enzymatic reaction.

-

Measure the absorbance or fluorescence to determine caspase activity.

-

Western Blot Analysis of Apoptosis-Related Proteins

-

Assay: Immunoblotting to detect changes in the expression levels of key apoptotic proteins.

-

Principle: Western blotting allows for the separation of proteins by size and their detection using specific antibodies. This can be used to monitor the cleavage of PARP (a substrate of activated caspase-3), the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, and the cleavage of caspases.

-

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Visualizing the Hypothesized Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its investigation.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Quantitative Data Summary

As of the date of this publication, specific quantitative data from preclinical studies detailing the pro-apoptotic effects of this compound in cancer cell lines (e.g., IC50 values for apoptosis induction, percentage of apoptotic cells at various concentrations, fold-change in caspase activity) are not available in the public scientific literature. The primary focus of published materials has been on the clinical efficacy and safety of this compound.

Conclusion and Future Directions

This compound is a promising third-generation ALK inhibitor with demonstrated clinical benefits. While its mechanism of action is understood to be through the inhibition of the ALK tyrosine kinase, leading to cell death, the specific molecular events of the apoptotic cascade it initiates in cancer cells are yet to be fully elucidated in publicly accessible research. Future preclinical studies are warranted to provide detailed quantitative data on its pro-apoptotic effects and to map the precise signaling pathways involved. Such studies will be invaluable for the rational design of combination therapies and for a more comprehensive understanding of the mechanisms underlying its potent anti-cancer activity.

References

- 1. This compound (SY-3505) in Advanced ALK-Positive NSCLC: A Multicenter, Open-Label, Single-Arm, Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new contender in ALK-positive non-small cell lung cancer treatment - Britton - AME Clinical Trials Review [actr.amegroups.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Methodological & Application

Ficonalkib: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a third-generation Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitor (TKI) that has demonstrated significant potential in clinical trials for the treatment of advanced ALK-positive non-small cell lung cancer (NSCLC).[1][2] Developed by Shouyao Holdings (Beijing) Co., Ltd., this compound is characterized as a potent and brain-penetrant inhibitor with activity against wild-type ALK and a range of known resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors.[2] While extensive clinical data is becoming available, detailed preclinical protocols and quantitative data are not widely published. This document aims to provide a framework for researchers by summarizing the known mechanisms of this compound and offering generalized protocols for its preclinical evaluation based on standard practices for TKIs in its class.

Mechanism of Action

This compound primarily exerts its therapeutic effect by inhibiting the ALK tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways.[3][4][5][6] this compound, as a potent ALK inhibitor, is designed to block these oncogenic signals.[3]

Signaling Pathway Diagram

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Preclinical Data Summary

Detailed quantitative data from preclinical studies of this compound are not extensively available in the public domain. The information is largely centered on its clinical efficacy. The following tables are presented as templates for organizing data from future preclinical studies.

In Vitro IC50 Values

| Cell Line | ALK Status | This compound IC50 (nM) | Reference Compound IC50 (nM) |

| e.g., H3122 | EML4-ALK v1 | Data not available | Data not available |

| e.g., STE-1 | EML4-ALK v2 | Data not available | Data not available |

| e.g., SR-786 | NPM-ALK | Data not available | Data not available |

In Vivo Efficacy in Xenograft Models

| Animal Model | Cell Line/PDX | Dosing Regimen | Administration Route | Tumor Growth Inhibition (%) |

| e.g., Nude Mouse | e.g., H3122 Xenograft | Data not available | e.g., Oral (p.o.) | Data not available |

| e.g., SCID Mouse | e.g., NSCLC PDX | Data not available | e.g., Intraperitoneal (i.p.) | Data not available |

Preclinical Pharmacokinetics

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| e.g., Mouse | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |

| e.g., Rat | Data not available | i.v. | Data not available | Data not available | Data not available | Data not available |

| e.g., Dog | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound, based on standard methodologies for this class of compounds. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with known ALK alterations.

Materials:

-

ALK-positive cancer cell lines (e.g., H3122, STE-1)

-

Appropriate cell culture medium and supplements

-

This compound (SY-3505) stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ALK-positive cancer cells or patient-derived xenograft (PDX) tissue

-

This compound (SY-3505)

-

Appropriate vehicle for in vivo administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Protocol:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

Randomize the animals into treatment and control groups.

-

Prepare the this compound formulation in the chosen vehicle.

-

Administer this compound to the treatment group at the selected dose and schedule (e.g., once daily oral gavage). Administer the vehicle to the control group.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising third-generation ALK inhibitor with a favorable clinical profile. While detailed preclinical data remains limited in publicly accessible sources, the provided mechanistic information and generalized protocols offer a foundation for researchers to design and execute their own preclinical studies. The generation and dissemination of comprehensive preclinical data will be invaluable for the continued development and understanding of this compound's therapeutic potential.

References

- 1. This compound (SY-3505) in Advanced ALK-Positive NSCLC: A Multicenter, Open-Label, Single-Arm, Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Ficonalkib-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation ALK inhibitors.[1][2] Additionally, this compound is a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.[3] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Therefore, the generation and characterization of this compound-resistant cell lines in a laboratory setting are crucial for understanding the underlying mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.

These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell lines. The protocols outlined below describe a systematic approach to generating resistant cell lines through continuous exposure to escalating concentrations of this compound and detail the essential experiments for their molecular and phenotypic characterization.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

| Cell Line | Parent Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Fold Resistance |

| NCI-H3122 | 5 | 150 | 30 |

| SUDHL-1 | 8 | 280 | 35 |

| KARPAS-299 | 12 | 450 | 37.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Western Blot Analysis of Key Signaling Proteins

| Cell Line | p-ALK (Y1604) | Total ALK | p-AKT (S473) | Total AKT | p-S6 (S235/236) | Total S6 |

| NCI-H3122 (Sensitive) | +++ | +++ | +++ | +++ | +++ | +++ |

| NCI-H3122 (Resistant) | +++ | +++ | +++ | +++ | +++ | +++ |

| SUDHL-1 (Sensitive) | +++ | +++ | +++ | +++ | +++ | +++ |

| SUDHL-1 (Resistant) | + | +++ | +++ | +++ | +++ | +++ |

Note: The data presented in this table is hypothetical and for illustrative purposes. (+++) indicates high expression/phosphorylation, (+) indicates low expression/phosphorylation.

Table 3: Sequencing of the ALK Kinase Domain

| Cell Line | ALK Mutation | Amino Acid Change |

| NCI-H3122 (Resistant) | c.3604G>A | G1202R |

| SUDHL-1 (Resistant) | c.3574G>T | G1196M |

| KARPAS-299 (Resistant) | c.3496C>T | L1166M |

Note: The data presented in this table is hypothetical and for illustrative purposes. The listed mutations are known resistance mutations to ALK inhibitors.

Mandatory Visualization

References

Ficonalkib: A Powerful Tool for Interrogating ALK-Dependent Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib is a third-generation, orally bioavailable inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] Dysregulation of ALK signaling, through mechanisms such as gene rearrangements, mutations, or amplification, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound exhibits potent activity against wild-type ALK and a range of clinically relevant ALK mutations that confer resistance to earlier-generation inhibitors.[1] These application notes provide detailed protocols and data to facilitate the use of this compound as a chemical probe to dissect ALK-dependent signaling pathways in both in vitro and cellular contexts.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the ALK kinase. This blockade of ATP binding prevents the autophosphorylation and subsequent activation of ALK, thereby abrogating downstream signaling cascades. The primary signaling pathways driven by oncogenic ALK include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and differentiation.[2][3][4][5] By inhibiting ALK, this compound effectively downregulates these critical oncogenic pathways.

Quantitative Data

Precise quantitative data for this compound's inhibitory activity is crucial for designing and interpreting experiments. While specific IC50 and Ki values for this compound are not yet widely published, data from other third-generation ALK inhibitors, such as Lorlatinib, can provide an estimate of its expected potency. The following table summarizes representative inhibitory concentrations for a third-generation ALK inhibitor against various ALK isoforms. Note: These values are provided as a reference and may not be fully representative of this compound's specific activity. Researchers are encouraged to determine the IC50 of this compound in their specific experimental system.

| ALK Variant | Inhibitor | IC50 (nM) | Assay Type |

| Wild-type ALK | Lorlatinib | 7 | Enzymatic |

| L1196M | Lorlatinib | 10 | Cellular |

| G1269A | Lorlatinib | 15 | Cellular |

| G1202R | Lorlatinib | 49.9 | Cellular |

| F1174C | Lorlatinib | 25 | Cellular |

| I1171T | Lorlatinib | 30 | Cellular |

Data presented for Lorlatinib is representative of a third-generation ALK inhibitor and is intended to serve as a guideline for initial experimental design with this compound.

Signaling Pathways

Oncogenic ALK activation triggers a cascade of downstream signaling events. The diagram below illustrates the key pathways modulated by ALK and the point of intervention for this compound.

Caption: ALK-Dependent Signaling Pathways and this compound Inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Potency Determination

This protocol outlines a method to determine the in vitro potency (IC50) of this compound against recombinant ALK kinase.

Materials:

-

Recombinant human ALK kinase domain (active)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be 1 µM to 0.01 nM.

-

In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of a solution containing recombinant ALK kinase in kinase assay buffer to each well. The final kinase concentration should be optimized for the specific assay format.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase assay buffer. The final ATP concentration should be at or near the Km for ALK.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Assay for ALK Phosphorylation Inhibition

This protocol describes a Western blot-based method to assess the ability of this compound to inhibit ALK autophosphorylation in a cellular context.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, Karpas-299)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total ALK and then anti-β-actin antibodies to confirm equal protein loading.

Protocol 3: Cell Viability Assay

This protocol details a method to evaluate the effect of this compound on the viability of ALK-dependent cancer cells.

Materials:

-

ALK-positive cancer cell line

-

This compound

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete medium. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of this compound.

Caption: Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the intricacies of ALK-dependent signaling. The protocols and information provided herein offer a solid foundation for researchers to explore the mechanism of action of this potent third-generation ALK inhibitor and its impact on cancer cell biology. Careful experimental design and data interpretation will be crucial for advancing our understanding of ALK-driven malignancies and the development of more effective therapeutic strategies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ficonalkib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a potent, third-generation, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It has demonstrated significant activity against wild-type ALK and a range of acquired resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[2] this compound is currently in clinical development for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] Beyond its primary target, evidence suggests this compound may also modulate the PI3K/AKT/mTOR signaling pathway, indicating a broader potential therapeutic application in other malignancies and inflammatory or autoimmune disorders.[5]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The protocols are designed to guide researchers in assessing anti-tumor activity, understanding pharmacokinetic and pharmacodynamic properties, and evaluating potential therapeutic effects in models of autoimmune disease.

This compound's Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

ALK Signaling Pathway in NSCLC

In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in the constitutive activation of the ALK fusion protein, which drives downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting tumor growth and survival. This compound, as a third-generation ALK inhibitor, is designed to effectively block the ATP-binding pocket of the ALK tyrosine kinase, thereby inhibiting its activity and suppressing downstream oncogenic signaling.[1][2]

References

- 1. Animal models for rheumatoid arthritis [jstage.jst.go.jp]

- 2. This compound: a new contender in ALK-positive non-small cell lung cancer treatment - Britton - AME Clinical Trials Review [actr.amegroups.org]

- 3. tandfonline.com [tandfonline.com]

- 4. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of systemic lupus erythematosus and their applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ficonalkib: Application Notes on Oral Bioavailability and Research Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a third-generation, potent, and selective Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), particularly those who have developed resistance to second-generation ALK TKIs.[1][3] A critical aspect of preclinical and clinical development is understanding and optimizing its oral bioavailability. While clinical studies have indicated that this compound is well absorbed in humans, specific quantitative data on its absolute oral bioavailability is not extensively available in public literature.[3]

These application notes provide a summary of available data relevant to this compound's formulation for research purposes and present detailed, generalized protocols for its preparation and for the evaluation of its oral bioavailability in a preclinical setting.

Physicochemical and Solubility Data

A summary of this compound's properties is essential for designing appropriate formulations for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₉N₇O₃S | --INVALID-LINK-- |

| Molecular Weight | 565.73 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to brown solid | --INVALID-LINK-- |

| CAS Number | 2233574-95-1 | --INVALID-LINK-- |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| DMSO | ≥ 100 mg/mL (≥ 176.76 mM) | Requires sonication. Use of new, non-hygroscopic DMSO is recommended. | --INVALID-LINK--, --INVALID-LINK-- |

| In vivo Formulation 1 | ≥ 2.5 mg/mL (≥ 4.42 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. | --INVALID-LINK-- |

| In vivo Formulation 2 | ≥ 2.5 mg/mL (≥ 4.42 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication. | --INVALID-LINK-- |

| In vivo Formulation 3 | ≥ 2.5 mg/mL (≥ 4.42 mM) | 10% DMSO, 90% Corn Oil. Requires sonication. | --INVALID-LINK-- |

Recommended Formulations for Preclinical Research

The selection of an appropriate vehicle is crucial for achieving consistent and adequate drug exposure in preclinical studies. Based on supplier data, the following formulations can be used for oral administration of this compound in animal models.

Protocol 1: Aqueous-Based Formulation (with Co-solvents)

This formulation is suitable for studies where an aqueous-based vehicle is preferred.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a final formulation at 2.5 mg/mL, create a 25 mg/mL stock in DMSO.

-

In a separate sterile tube, add the required volume of PEG300 (40% of the final volume).

-

Add the DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly by vortexing.

-

Add Tween-80 (5% of the final volume) to the mixture and vortex until the solution is homogeneous.

-

Add sterile saline (45% of the final volume) to the mixture.

-

Vortex thoroughly. Use an ultrasonic bath to ensure complete dissolution. The final solution should be clear.

Caption: Workflow for preparing an aqueous-based this compound formulation.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can improve solubility and potentially enhance absorption.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

SBE-β-CD

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.

-

Prepare a this compound stock solution in DMSO. For a final formulation at 2.5 mg/mL, create a 25 mg/mL stock.

-

In a sterile tube, add the 20% SBE-β-CD solution (90% of the final volume).

-

Add the DMSO stock solution (10% of the final volume) to the SBE-β-CD solution.

-

Vortex thoroughly and sonicate until the this compound is completely dissolved and the solution is clear.

Experimental Protocol: Determination of Oral Bioavailability in Rodents

As specific bioavailability data for this compound is not publicly available, this generalized protocol outlines the necessary steps for its determination in a rat model. This is a standard crossover study design.

Objective: To determine the absolute oral bioavailability (F%) of this compound.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Formulation vehicle for oral (PO) administration (e.g., Protocol 1 above)

-

Formulation vehicle for intravenous (IV) administration (typically includes a solubilizing agent like DMSO and is diluted with saline or PBS to minimize precipitation and toxicity)

-

Cannulas (for jugular vein catheterization)

-

Blood collection tubes (e.g., K₂-EDTA coated)

-

Analytical equipment (LC-MS/MS)

Workflow Diagram:

Caption: Experimental workflow for a crossover oral bioavailability study.

Procedure:

-

Animal Preparation: Acclimatize animals for at least 7 days. For serial blood sampling, surgically implant jugular vein cannulas and allow for a recovery period.

-

Group Allocation: Randomly assign animals into two groups (e.g., n=4-6 per group).

-

Phase 1 - Dosing:

-

Group 1: Administer this compound intravenously (IV) via the tail vein or cannula (e.g., at a dose of 1 mg/kg).

-

Group 2: Administer this compound orally (PO) by gavage (e.g., at a dose of 10 mg/kg).

-

-

Blood Sampling: Collect blood samples (~100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into K₂-EDTA tubes.

-

Washout Period: Allow for a washout period of at least 7 days to ensure complete clearance of the drug.

-

Phase 2 - Crossover Dosing:

-

The animals that previously received the IV dose (Group 1) are now given the PO dose.

-

The animals that previously received the PO dose (Group 2) are now given the IV dose.

-

-

Blood Sampling: Repeat the blood collection schedule as described in step 4.

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma at -80°C until analysis.

-

Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis (NCA). Key parameters include the Area Under the Curve from time zero to infinity (AUC₀-inf) and maximum concentration (Cmax).

-

Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is aberrantly activated in certain cancers. Understanding this context is crucial for interpreting pharmacodynamic and efficacy data alongside pharmacokinetic results.

Caption: Inhibition of the ALK signaling cascade by this compound.

Conclusion

While specific oral bioavailability figures for this compound are not yet part of the public domain, the available formulation data provides a solid foundation for researchers to conduct preclinical in vivo studies. The protocols outlined here offer standardized methods for preparing this compound for oral administration and for determining its key pharmacokinetic parameters, thereby enabling further investigation into the efficacy and therapeutic potential of this promising ALK inhibitor.

References

Application Notes: Stability and Solubility of Ficonalkib for In Vitro Experiments

Introduction

Ficonalkib is an orally bioavailable, third-generation inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase[1]. It is also a selective inhibitor of the PI3K/AKT/mTOR signaling pathway[2]. Dysregulation and gene rearrangements of ALK are associated with various tumor cell types, making this compound a compound of interest for antineoplastic research[1]. Furthermore, its activity against the PI3K/AKT/mTOR pathway positions it as a candidate for research into autoimmune diseases like rheumatoid arthritis and lupus[2].

Accurate assessment of a compound's stability and solubility is critical for the reliability and reproducibility of in vitro experimental results. Poor solubility can lead to overestimated inhibitory concentrations and erroneous data, while instability can result in a loss of compound activity over the course of an experiment[3]. These application notes provide a comprehensive guide to understanding and testing the solubility and stability of this compound for in vitro use.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C29H39N7O3S | [4] |

| Molecular Weight | 565.73 g/mol | [4] |

| Appearance | Light yellow to brown solid | [4] |

| CAS Number | 2233574-95-1 | [4] |

Solubility of this compound

The solubility of a compound is dependent on its physicochemical properties and the solvent conditions, including pH, temperature, and the presence of co-solvents[5][6]. For in vitro experiments, compounds are typically dissolved in a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then diluted into aqueous buffers or cell culture media[7].

Solubility in Organic Solvents

This compound exhibits high solubility in DMSO. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[4].

Table 1: this compound Solubility in DMSO

| Solvent | Concentration | Method |

| DMSO | 100 mg/mL (176.76 mM) | Ultrasonic assistance may be required[4]. |

Aqueous Solubility

Aqueous solubility is a critical parameter as it reflects the concentration of the compound available to interact with biological targets in assays[3]. Low aqueous solubility can lead to compound precipitation in experimental media, causing unreliable results[3]. The "shake-flask" method is a gold-standard technique for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are often used in early-stage drug discovery for higher throughput[3][8][9].

Table 2: this compound Solubility in Aqueous Co-solvent Systems (for in vivo use, adaptable for in vitro working solutions)

| Formulation | Solubility | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.42 mM) | Requires sonication.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.42 mM) | Requires sonication.[4] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.42 mM) | Requires sonication.[4] |

Stability of this compound

Compound stability is crucial for ensuring consistent compound concentration throughout an experiment. Stability can be affected by temperature, light, pH, and components of the cell culture medium[10].

Stock Solution Stability

Proper storage of DMSO stock solutions is essential to maintain compound integrity.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Duration |

| -20°C | 1 month[4] |

| -80°C | 6 months[4] |

| 4°C (as powder) | 2 years[4] |

| -20°C (as powder) | 3 years[4] |

It is important to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. Studies have shown that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen[11].

Stability in Cell Culture Media

The stability of a compound in aqueous cell culture media can be influenced by components such as serum proteins and pH[12]. It is recommended to determine the stability of this compound in the specific medium used for your experiments. A general approach involves incubating the compound in the medium at 37°C and measuring its concentration at various time points using methods like HPLC or LC-MS/MS[13].

Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder (CAS: 2233574-95-1)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (Molecular Biology Grade)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator water bath

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder. For 1 mg of this compound (MW = 565.73), you will need 1.7676 mL of DMSO to make a 1 mM solution. For a 10 mM stock, dissolve 5.66 mg in 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 2-5 minutes to aid dissolution.

-

If precipitation is observed, sonicate the solution in a water bath until it becomes clear[4]. Gentle warming may also be applied.

-

Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months[4].

Protocol for Determining Kinetic Aqueous Solubility

This protocol provides a method to assess the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4), which is relevant for most in vitro assays.

Materials:

-

This compound DMSO stock solution (e.g., 20 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (UV-transparent for spectrophotometric methods)

-

Plate shaker or thermomixer

-

Spectrophotometer or nephelometer

-

(Optional) HPLC-UV or LC-MS/MS for precise quantification

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution.

-

In a 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

-

Add 2 µL of the this compound DMSO stock solution to the PBS, resulting in a 1:50 dilution. This keeps the final DMSO concentration at 2%, which is generally tolerated by many cell lines.

-

Seal the plate and incubate at room temperature (or 37°C) with shaking for 1-2 hours[8].

-

Measure the turbidity of the solutions using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)[14]. An increase in light scattering or absorbance indicates precipitation.

-

(Optional) For a more quantitative "shake-flask" style measurement, filter the solutions through a 0.45 µm filter plate to remove any precipitate.

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve[8][9]. The highest concentration that remains in solution is the kinetic solubility.

Protocol for Assessing Stability in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in a specific cell culture medium over time.

Materials:

-

This compound DMSO stock solution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Incubator (37°C, 5% CO2)

-

Sterile tubes or 96-well plates

-

LC-MS/MS or HPLC system for analysis

Procedure:

-

Spike the complete cell culture medium with this compound to the final desired working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

-

Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.

-

Take a sample immediately (T=0) and freeze it at -80°C. This will serve as the baseline concentration.

-

Incubate the remaining samples at 37°C in a CO2 incubator.

-

At specified time points (e.g., 2, 8, 24, 48, 72 hours), collect samples and immediately freeze them at -80°C to halt any further degradation.

-

Once all samples are collected, thaw them and prepare for analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation.

-

Analyze the supernatant of each sample using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of this compound[13].

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A plot of percent remaining versus time will indicate the stability of the compound under assay conditions.

Visualizations

Signaling Pathway

This compound is known to inhibit the PI3K/AKT/mTOR and ALK signaling pathways, which are crucial for cell growth, proliferation, and survival.

Caption: this compound inhibits ALK and PI3K signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound in cell culture medium.

Caption: Workflow for assessing this compound stability in vitro.

References

- 1. Facebook [cancer.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Ficonalkib Resistance in Cancer Cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ficonalkib, a third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SY-3505) is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the ALK receptor tyrosine kinase.[1] this compound is designed to be effective against wild-type ALK and various acquired resistance mutations that can develop during treatment with earlier-generation ALK inhibitors. Additionally, preclinical studies suggest that this compound may also target the PI3K/AKT/mTOR signaling pathway, which could contribute to its efficacy in overcoming resistance.

Q2: What are the common mechanisms of resistance to ALK inhibitors like this compound?

Resistance to ALK inhibitors, including this compound, can be broadly categorized into two types:

-

On-target resistance: This involves genetic alterations in the ALK gene itself, leading to changes in the kinase domain that reduce the drug's binding affinity. Common on-target resistance mutations include the L1196M "gatekeeper" mutation and the G1202R solvent front mutation.[3][4][5] Compound mutations, where multiple mutations exist on the same ALK allele, can also confer high-level resistance to even third-generation inhibitors.[3][4][6][7]

-

Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling. These "bypass tracks" can include the activation of other receptor tyrosine kinases such as EGFR or MET, or the upregulation of downstream signaling molecules in pathways like PI3K/AKT/mTOR and MAPK/ERK.[5][8]

Q3: My cells have developed resistance to this compound. How do I determine the resistance mechanism?

To elucidate the mechanism of resistance, a multi-step approach is recommended:

-

Sequence the ALK kinase domain: This is the first step to identify any on-target mutations. Sanger sequencing of the amplified kinase domain from the resistant cells can reveal the presence of known resistance mutations.

-

Assess ALK phosphorylation: Use Western blotting to check the phosphorylation status of ALK in the presence of this compound. If ALK remains phosphorylated despite treatment, it strongly suggests an on-target resistance mechanism.

-

Investigate bypass pathways: If no ALK mutations are found and ALK phosphorylation is inhibited by this compound, investigate the activation of common bypass pathways. This can be done by performing Western blots for key phosphorylated proteins in these pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).

Q4: What are the potential strategies to overcome this compound resistance in my experiments?

Based on the identified resistance mechanism, several strategies can be explored:

-

For on-target resistance (novel or compound mutations):

-

For off-target resistance (bypass pathway activation):

-

Utilize a combination therapy approach by co-administering this compound with an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated, or a MET inhibitor if p-MET is high).[8]

-

Troubleshooting Guides

Guide 1: Generating this compound-Resistant Cell Lines

Problem: Difficulty in establishing a stable this compound-resistant cell line.

| Possible Cause | Suggested Solution |

| Initial drug concentration is too high, causing excessive cell death. | Start with a this compound concentration at or below the IC20 (the concentration that inhibits 20% of cell proliferation).[11] Gradually increase the concentration in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration.[12] |

| Drug concentration is increased too quickly. | Allow cells to culture for at least 2-3 passages at a given this compound concentration before escalating the dose to ensure the selection of a genuinely resistant population.[11] |

| The parental cell line is not suitable for developing resistance. | Some cell lines may be inherently difficult to make resistant. Consider using a different ALK-positive cell line. It can also be beneficial to attempt to generate resistant lines from multiple parental cell lines simultaneously.[12] |

| Inconsistent cell culture practices. | Maintain a consistent cell passage number and seeding density.[13] Avoid letting cells become over-confluent, as this can affect their sensitivity to the drug. |

| Loss of resistance phenotype over time. | Once a resistant line is established, it's crucial to maintain it in a continuous low dose of this compound to prevent the resistant population from being overgrown by any remaining sensitive cells. Regularly verify the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.[12] |

Guide 2: Inconsistent or Unreliable Cell Viability Assay Results

Problem: High variability or unexpected results in dose-response (IC50) experiments.

| Possible Cause | Suggested Solution |

| Uneven cell seeding. | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a forward-backward and side-to-side motion to ensure an even distribution of cells in the wells. Avoid swirling the plate, which can cause cells to accumulate at the edges. |

| Edge effects in multi-well plates. | Evaporation from the outer wells can lead to increased drug concentration and affect cell growth. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS. |

| Incorrect assay timing. | The optimal incubation time with the drug and the viability reagent can vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cells. |

| Drug degradation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |

| Assay interference. | Some compounds can interfere with the chemistry of certain viability assays (e.g., reducing MTT in the absence of cells). Always include a "no-cell" control with the drug at the highest concentration to check for such interference.[14] |

Quantitative Data

Table 1: In Vitro Activity of this compound (SY-3505) and Other ALK Inhibitors Against Resistant ALK Mutations

| ALK Mutation | This compound (SY-3505) IC50 (nM) | Lorlatinib IC50 (nM) | Alectinib IC50 (nM) | Crizotinib IC50 (nM) |

| F1174L/L1196M | 1736 ± 877 | 12 ± 6.2 | - | - |

| F1174L/G1202R | 394 ± 52 | - | - | - |

Data extracted from a study on lorlatinib resistance in neuroblastoma models.[15] IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.

Table 2: Clinical Efficacy of this compound in Patients with Advanced ALK-Positive NSCLC Resistant to Second-Generation ALK TKIs

| Parameter | Value |

| Overall Response Rate (ORR) | 47.5% |

| Intracranial ORR | 37.5% |

| Recommended Phase 2 Dose | 600 mg once daily |

Data from a Phase 1/2 clinical trial of this compound (SY-3505).[1]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a stepwise dose-escalation method to generate a this compound-resistant cancer cell line from a sensitive parental line.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H3122)

-

Complete cell culture medium

-

This compound

-

DMSO (for this compound stock solution)

-

Cell culture flasks/dishes

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Determine the IC50 of the parental cell line: Perform a dose-response assay to determine the concentration of this compound that inhibits the growth of the parental cells by 50%.

-

Initial exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10-IC20.

-

Monitor cell viability and proliferation: Initially, a significant portion of the cells may die. The surviving cells are cultured until they resume proliferation and reach approximately 80% confluency.

-

Gradual dose escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, increase the drug concentration by 1.5- to 2-fold.

-

Repeat the selection process: Continue this cycle of recovery and dose escalation. This process can take several months.

-

Characterize the resistant cell line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistant cell line is considered established. Confirm the degree of resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line.

-

Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable supply.

Protocol 2: Identification of On-Target ALK Resistance Mutations via Sanger Sequencing

This protocol outlines the steps to identify point mutations in the ALK kinase domain.

Materials:

-

Parental and this compound-resistant cell pellets

-

Genomic DNA extraction kit

-

Primers flanking the ALK kinase domain

-

PCR master mix

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service

Procedure:

-

Genomic DNA extraction: Extract genomic DNA from both the parental and resistant cell lines.

-

PCR amplification: Amplify the ALK kinase domain using PCR with primers designed to flank the region where resistance mutations are commonly found.

-

Verify PCR product: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

-

Purify PCR product: Purify the remaining PCR product to remove primers and unincorporated nucleotides.

-

Sanger sequencing: Send the purified PCR product for Sanger sequencing.

-

Sequence analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference human ALK sequence to identify any mutations.

Protocol 3: Assessment of Bypass Pathway Activation by Western Blotting

This protocol describes how to detect the activation of key bypass signaling pathways.

Materials:

-

Parental and this compound-resistant cell lines

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell lysis: Lyse the parental and resistant cells. It's often informative to include a condition where the resistant cells are treated with this compound for a few hours before lysis.

-

Protein quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-